2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug discovery, material synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, introduction of the dimethyl groups, and the attachment of the phthalazinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares a similar phthalazinone moiety but differs in the furan ring and substituents.
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Contains the phthalazinone structure but lacks the furan ring and dimethyl groups.
Uniqueness
2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide is unique due to its specific combination of the furan ring, dimethyl groups, and phthalazinone moiety. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-7-13(10(2)22-9)15(20)17-8-14-11-5-3-4-6-12(11)16(21)19-18-14/h3-7H,8H2,1-2H3,(H,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRDJICZPDOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.